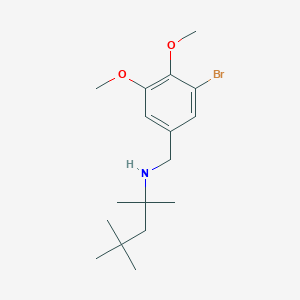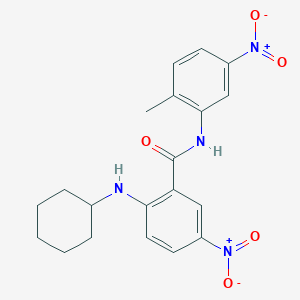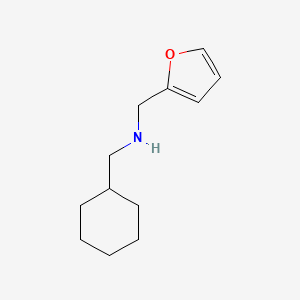
N-(3-bromo-4,5-dimethoxybenzyl)-2,4,4-trimethylpentan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromo-4,5-dimethoxybenzyl)-2,4,4-trimethylpentan-2-amine is an organic compound with the molecular formula C16H18BrNO2 This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a benzyl ring, along with a trimethylpentan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4,5-dimethoxybenzyl)-2,4,4-trimethylpentan-2-amine typically involves the reaction of 3-bromo-4,5-dimethoxybenzyl chloride with 2,4,4-trimethylpentan-2-amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-4,5-dimethoxybenzyl)-2,4,4-trimethylpentan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(3-bromo-4,5-dimethoxybenzyl)-2,4,4-trimethylpentan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-bromo-4,5-dimethoxybenzyl)-2,4,4-trimethylpentan-2-amine involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromo-4,5-dimethoxybenzyl)-N-(3-pyridinylmethyl)amine
- N-(3-bromo-4,5-dimethoxybenzyl)-2H-tetrazol-5-amine
- N-(3-bromo-4,5-dimethoxybenzyl)propan-2-amine hydrochloride
Uniqueness
N-(3-bromo-4,5-dimethoxybenzyl)-2,4,4-trimethylpentan-2-amine is unique due to its specific combination of functional groups and structural features. The presence of the trimethylpentan-2-amine moiety distinguishes it from other similar compounds, potentially leading to different reactivity and applications.
Properties
Molecular Formula |
C17H28BrNO2 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-2,4,4-trimethylpentan-2-amine |
InChI |
InChI=1S/C17H28BrNO2/c1-16(2,3)11-17(4,5)19-10-12-8-13(18)15(21-7)14(9-12)20-6/h8-9,19H,10-11H2,1-7H3 |
InChI Key |
PGRJRKSKWZOPOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NCC1=CC(=C(C(=C1)Br)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12482655.png)

![4-bromo-N-[2-(cyclopropylmethyl)phenyl]benzamide](/img/structure/B12482662.png)
![Ethyl 3-{[(3-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12482664.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B12482665.png)
![1-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one](/img/structure/B12482674.png)
![4-bromo-5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one](/img/structure/B12482676.png)
![2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)ethanol](/img/structure/B12482695.png)
![N-[1-(2-methylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B12482707.png)
![Methyl 6,8-dioxo-7-[3-(trifluoromethyl)phenyl]-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B12482712.png)

![2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)-2-methylpropan-1-ol](/img/structure/B12482721.png)
![3-(azepan-1-ylcarbonyl)-4-methoxy-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B12482722.png)
![N-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-4-fluorobenzamide](/img/structure/B12482730.png)
